molecular formula C7H6N4O B067997 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one CAS No. 190144-15-1

2-Aminopyrido[2,3-b]pyrazin-3(4h)-one

Cat. No.: B067997
CAS No.: 190144-15-1
M. Wt: 162.15 g/mol
InChI Key: HAPQPWFCTIERJY-UHFFFAOYSA-N
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Description

2-Aminopyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound that features a fused pyridine and pyrazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one typically involves multicomponent reactions and cyclization processes. One common method involves the condensation of appropriate aldehydes with amines and nitriles, followed by cyclization under acidic or basic conditions . Another approach includes the use of 4,6-dichloropyrimidine-5-carbaldehyde, which undergoes condensation with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Aminopyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., reflux, catalytic amounts of acids or bases).

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives with functional groups like halides, alkyl, and amino groups.

Mechanism of Action

The mechanism of action of 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to alterations in cell signaling pathways, affecting processes like cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminopyrido[2,3-b]pyrazin-3(4H)-one is unique due to its specific ring structure and the presence of an amino group, which can enhance its binding affinity to biological targets. This structural feature allows for greater versatility in chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-amino-4H-pyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-5-7(12)11-6-4(10-5)2-1-3-9-6/h1-3H,(H2,8,10)(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPQPWFCTIERJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=N2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571229
Record name 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190144-15-1
Record name 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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